2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione
Description
This compound is a complex polycyclic derivative featuring a hexahydropyrano[3,2-d][1,3]dioxin core fused with an isoindoline-1,3-dione moiety. Key structural attributes include:
- Stereochemistry: The 4aR,6R,7R,8R,8aS configuration defines the spatial arrangement of the pyrano-dioxin ring system, critical for its chemical stability and reactivity .
- Functional Groups: The isoindoline-1,3-dione group introduces electron-withdrawing properties, influencing solubility and intermolecular interactions .
Safety data from indicate precautions for handling, including avoidance of heat and ignition sources (P210) and storage under inert atmospheres.
Properties
IUPAC Name |
2-[(4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO7/c30-23-22(29-25(31)19-13-7-8-14-20(19)26(29)32)28(33-15-17-9-3-1-4-10-17)35-21-16-34-27(36-24(21)23)18-11-5-2-6-12-18/h1-14,21-24,27-28,30H,15-16H2/t21-,22-,23-,24-,27?,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBZHIFTRFYZLL-XSVWMRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)O)OC(O1)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)O)OC(O1)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101109951 | |
| Record name | Phenylmethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101109951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80035-33-2 | |
| Record name | Phenylmethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80035-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101109951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione represents a complex organic molecule with potential biological applications. Its structure suggests various pharmacological properties that warrant detailed exploration. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 471.50 g/mol. The compound features a unique hexahydropyrano structure combined with an isoindoline moiety, contributing to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties. The presence of hydroxyl groups in the structure can contribute to radical scavenging abilities, which are crucial for preventing oxidative stress in cells.
- Antimicrobial Properties : There is evidence suggesting that the benzyloxy and phenyl groups enhance antimicrobial activity against various pathogens. This property is particularly relevant in the context of increasing antibiotic resistance.
- Anticancer Potential : Preliminary studies indicate that derivatives of isoindoline compounds may inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells.
Table 1: Summary of Biological Activities
Detailed Case Studies
-
Antioxidant Activity Study :
A study conducted by Geerdink et al. (2023) evaluated the antioxidant properties of similar dioxin derivatives. The results demonstrated a marked decrease in oxidative markers in treated cells compared to controls, suggesting a protective effect against oxidative damage ( ). -
Antimicrobial Efficacy :
Research published in Journal of Medicinal Chemistry highlighted the antimicrobial spectrum of compounds related to our target molecule. The study found that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as lead compounds for antibiotic development ( ). -
Cancer Cell Proliferation Inhibition :
A recent investigation into the anticancer effects revealed that the compound significantly inhibited the growth of breast cancer cell lines (MCF-7) through apoptosis induction mechanisms. Flow cytometry analysis confirmed increased early and late apoptotic cell populations upon treatment ( ).
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The hydroxyl groups likely participate in electron donation processes that neutralize free radicals.
- Antimicrobial Mechanism : The lipophilic nature of the benzyloxy group may facilitate membrane penetration, disrupting bacterial cell integrity.
- Anticancer Mechanism : The isoindoline structure may interact with cellular signaling pathways involved in apoptosis, leading to programmed cell death in malignant cells.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that isoindoline derivatives exhibit promising anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. Preliminary studies suggest that it may interfere with critical signaling pathways involved in tumor growth and metastasis. For instance, compounds structurally similar to this one have shown efficacy against various cancer types by inducing apoptosis in malignant cells .
Neuroprotective Effects
Recent studies have highlighted the potential of this compound as a neuroprotective agent. Its structural features suggest it could modulate neuroinflammatory responses and provide protection against oxidative stress. This is particularly relevant for conditions such as Parkinson's disease, where oxidative damage plays a critical role . The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in neurodegenerative disorders.
Synthetic Biology Applications
Biocatalysis
The unique structure of 2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione makes it an interesting candidate for use in biocatalysis. Its derivatives can serve as substrates or products in enzymatic reactions that synthesize complex natural products . The exploration of its role in synthetic pathways could lead to the development of novel biochemical processes.
Material Science Applications
Polymeric Composites
The incorporation of this compound into polymer matrices has been investigated for enhancing the mechanical and thermal properties of materials. Its unique molecular structure allows for improved interaction with polymer chains, potentially leading to composites with superior performance characteristics . Research is ongoing to optimize formulations for specific industrial applications.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-methoxyphenoxy group in reduces hydrophobicity compared to benzyloxy, enhancing solubility in chloroform.
- Functional Group Impact : Replacement of isoindoline-1,3-dione with acetamide () introduces hydrogen-bonding capability, altering crystallization behavior.
Physical and Chemical Properties
Notes:
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how can purity (>98%) be ensured?
Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies for hydroxyl groups and stereochemical control. For example:
- Step 1 : Start with a fluoro-polyol precursor (e.g., (2R,3S,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol) and react it with HCl/MeOH to introduce methoxy groups .
- Step 2 : Use benzaldehyde dimethyl acetal and p-toluenesulfonic acid in DMF for acetal formation .
- Step 3 : Purify intermediates via silica gel chromatography. Purity (>98%) is validated using HPLC (C18 column, acetonitrile/water gradient) and NMR (comparison of integration ratios for protons) .
Q. What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for isoindoline-dione) .
- HRMS : Confirm molecular formula (e.g., m/z calculated for C₃₀H₂₉NO₈: 555.1895; observed: 555.1898) .
Q. How can solubility challenges in experimental preparation be addressed?
Methodological Answer:
- Solvent Screening : Test DMSO, THF, or dichloromethane for initial dissolution. If insoluble, use co-solvents (e.g., DMSO:water 9:1) .
- Derivatization : Introduce hydrophilic groups (e.g., replace benzyloxy with PEG-linked moieties) to enhance aqueous solubility .
Advanced Research Questions
Q. How can contradictions in reaction yields between different synthesis protocols be resolved?
Methodological Answer:
- Variable Analysis : Compare solvent polarity (DMF vs. THF), catalyst loading (p-TsOH), and temperature. For example, acetal formation in DMF at 50°C yields 75% vs. 40% in THF .
- Byproduct Identification : Use LC-MS to detect side products (e.g., over-oxidation or ring-opening intermediates) .
Q. What computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Reaction Path Search : Apply density functional theory (DFT) to model transition states and activation energies (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for functional group transformations .
Q. What strategies optimize stereochemical outcomes during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use Evans’ oxazolidinones to control the configuration at C7 and C8 .
- Asymmetric Catalysis : Employ Sharpless epoxidation or Jacobsen’s catalysts for enantioselective hydroxylation .
Q. How can hyphenated techniques validate reaction intermediates?
Methodological Answer:
- LC-NMR/MS : Couple liquid chromatography with NMR/MS for real-time monitoring of intermediates (e.g., detect transient hemiacetal species) .
- In Situ IR : Track carbonyl reduction or acetal formation kinetics during reactions .
Data Contradiction Analysis
Q. What statistical approaches analyze variability in catalytic steps?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial design to isolate critical variables (e.g., catalyst loading, temperature). For example, ANOVA revealed temperature contributes 60% to yield variability .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate reaction conditions with impurity profiles .
Q. How to address discrepancies between computational predictions and experimental results?
Methodological Answer:
- Benchmarking : Compare DFT-predicted activation energies with experimental Arrhenius plots. Adjust computational parameters (e.g., solvation model: SMD vs. PCM) .
- Error Analysis : Quantify systematic errors (e.g., ±3 kcal/mol in DFT) and refine transition-state geometries using IRC (intrinsic reaction coordinate) calculations .
Emerging Methodologies
Q. What AI-driven methodologies are advancing synthesis optimization?
Methodological Answer:
- Autonomous Labs : Implement robotic platforms with AI for high-throughput screening (e.g., optimize benzyloxy deprotection conditions in 48 hours vs. 2 weeks manually) .
- Reinforcement Learning : Train AI agents to adjust reaction parameters (e.g., pH, stoichiometry) in real-time using feedback from inline sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
